molecular formula C8H9FS B7997121 (5-Fluoro-2-methylphenyl)(methyl)sulfane

(5-Fluoro-2-methylphenyl)(methyl)sulfane

Cat. No.: B7997121
M. Wt: 156.22 g/mol
InChI Key: GACNWYICGPMRTO-UHFFFAOYSA-N
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Description

(5-Fluoro-2-methylphenyl)(methyl)sulfane is an organosulfur compound characterized by a methylsulfanyl group (-SMe) attached to a substituted aromatic ring. The aromatic core contains a fluorine atom at the 5-position and a methyl group at the 2-position. This structural motif is significant in medicinal and materials chemistry due to the electronic effects imparted by fluorine and sulfur, which influence reactivity and binding interactions .

Properties

IUPAC Name

4-fluoro-1-methyl-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FS/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACNWYICGPMRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-methylphenyl)(methyl)sulfane typically involves the reaction of 5-fluoro-2-methylphenyl halides with methylsulfane under controlled conditions. One common method is the nucleophilic substitution reaction where the halide is replaced by the methylsulfane group. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often produced in bulk for use in various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-methylphenyl)(methyl)sulfane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Fluoro-2-methylphenyl)(methyl)sulfane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (5-Fluoro-2-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The fluorine atom and the methylsulfane group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic Methyl Sulfides

Substituted Biphenyl and Naphthalenyl Derivatives
  • (2',3'-Dimethyl-[1,1'-biphenyl]-2-yl)(methyl)sulfane (2-1az): Structure: Biphenyl core with methyl and methylsulfanyl substituents. Physical State: White solid. Synthesis: Pd-catalyzed C–H activation (Method A), isolated via column chromatography (petroleum ether/DCM = 9:1) . Molecular Weight: 269.1051 (HRMS) .
  • (1-(4-Fluorophenyl)naphthalen-2-yl)(methyl)sulfane (2-1bc): Structure: Naphthalene core with 4-fluorophenyl and methylsulfanyl groups. Physical State: White solid. Molecular Weight: 268.0720 (HRMS) . Key Difference: Extended conjugation due to the naphthalene system enhances stability compared to monocyclic analogs.
Fluoro-Substituted Benzofuran Derivatives
  • 2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid: Structure: Benzofuran core with methylsulfanyl and carboxylic acid groups. Crystallography: Monoclinic crystal system (P21/c), hydrogen-bonded dimers stabilize the structure . Applications: Benzofuran derivatives exhibit pharmacological activity (e.g., antimicrobial, anticancer) .
Heterocyclic Sulfides
  • {5-[(5-Fluoro-2-methylphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,4-dichlorobenzoate :
    • Structure : Pyrazole core with (5-fluoro-2-methylphenyl)sulfanyl and dichlorobenzoate groups.
    • Applications : Used as a synthetic intermediate in drug discovery (e.g., kinase inhibitors) .

Aliphatic Methyl Sulfides

  • Methyl(propyl)sulfane (4a) and Dodecyl(methyl)sulfane (4b) :
    • Structure : Simple aliphatic sulfides with short- or long-chain alkyl groups.
    • Reactivity : Undergo copper-catalyzed C(sp³)–H imidation efficiently (yields: 70–85%) .
    • Key Difference : Aliphatic sulfides lack aromatic stabilization, making them more reactive in radical or nucleophilic reactions compared to aromatic analogs .

Functionalized Fluorinated Sulfides

  • (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane :
    • Structure : Fluoro, bromo, and methoxy substituents on the aromatic ring.
    • Molecular Weight : 265.11 g/mol (C₈H₈BrFOS).
    • Applications : Intermediate in synthesizing fluorinated agrochemicals or pharmaceuticals .

Comparative Analysis Table

Compound Class Example Compound Molecular Weight (g/mol) Physical State Key Reactivity/Applications Reference ID
Aromatic Methyl Sulfides (5-Fluoro-2-methylphenyl)(methyl)sulfane ~168.22 (estimated) Likely liquid Medicinal chemistry intermediates
Biphenyl Derivatives (2',3'-Dimethyl-[1,1'-biphenyl]-2-yl)(methyl)sulfane 269.11 White solid Catalytic C–H activation studies
Benzofuran Derivatives 2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid 240.24 Crystalline Pharmacological activity
Aliphatic Methyl Sulfides Methyl(propyl)sulfane 90.19 Liquid Copper-catalyzed imidation (85% yield)
Fluorinated Heterocycles {5-[(5-Fluoro-2-methylphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,4-dichlorobenzoate ~521.34 Solid Kinase inhibitor synthesis

Biological Activity

(5-Fluoro-2-methylphenyl)(methyl)sulfane is a sulfur-containing organic compound that has garnered attention for its potential biological activities. The compound's unique structure, featuring a fluorinated aromatic ring and a methyl sulfide moiety, suggests various interactions with biological targets. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H10FS\text{C}_9\text{H}_{10}\text{F}\text{S}

Where:

  • C = Carbon
  • H = Hydrogen
  • F = Fluorine
  • S = Sulfur

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its binding affinity to biological macromolecules.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors, potentially influencing signaling pathways.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study evaluated its effects on L1210 mouse leukemia cells, demonstrating potent inhibition of cell proliferation with IC50 values in the nanomolar range. This suggests that the compound may induce apoptosis or inhibit cell cycle progression in cancer cells .

CompoundIC50 (nM)Cell Line
This compound<50L1210 Mouse Leukemia

Antimicrobial Activity

In addition to anticancer properties, this compound has been studied for its antimicrobial effects. It was found to exhibit activity against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Case Study 1: Anticancer Efficacy

In a controlled experiment, this compound was administered to mice with induced leukemia. The results showed a marked reduction in tumor size and improved survival rates compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Testing

A series of tests were conducted against Gram-positive and Gram-negative bacteria. The results indicated that the compound displayed a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli. Further investigations are necessary to elucidate the precise mechanisms behind this antimicrobial action.

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